1,1'-Bis(dimethylsilyl)ferrocene, 97%
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Overview
Description
1,1’-Bis(dimethylsilyl)ferrocene is an organometallic compound featuring a ferrocene core with two dimethylsilyl groups attached to the cyclopentadienyl rings.
Preparation Methods
The synthesis of 1,1’-Bis(dimethylsilyl)ferrocene typically involves the reaction of ferrocene with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds via the formation of a silyl anion intermediate, which then reacts with ferrocene to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-Bis(dimethylsilyl)ferrocene undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes, forming organoboron compounds.
Dehydrogenative Coupling: This reaction involves the coupling of two molecules with the elimination of hydrogen, often catalyzed by iron or other transition metals.
Common reagents and conditions for these reactions include transition metal catalysts and specific reaction temperatures and pressures. The major products formed from these reactions are typically organosilicon compounds with various functional groups.
Scientific Research Applications
1,1’-Bis(dimethylsilyl)ferrocene has a wide range of scientific research applications, including:
Materials Science: The compound is used in the synthesis of polysiloxanes and other materials with unique properties such as redox behavior, flexibility, and thermal stability.
Electronics: Due to its redox properties, it is of interest for molecular electronics and the design of electrochemical sensors.
Mechanism of Action
The mechanism by which 1,1’-Bis(dimethylsilyl)ferrocene exerts its effects is primarily through its ability to participate in various catalytic processes. The ferrocene core provides stability and redox activity, while the dimethylsilyl groups enhance its reactivity and solubility in organic solvents. The molecular targets and pathways involved depend on the specific reaction or application, often involving transition metal catalysts and organosilicon intermediates .
Comparison with Similar Compounds
1,1’-Bis(dimethylsilyl)ferrocene can be compared with other similar compounds such as:
Dimethylsilylferrocene: Lacks the second dimethylsilyl group, resulting in different reactivity and applications.
1,1’-Bis(diphenylphosphino)ferrocene: Contains diphenylphosphino groups instead of dimethylsilyl groups, used in different catalytic processes.
Vinylferrocene: Features a vinyl group, leading to different polymerization and coupling reactions.
The uniqueness of 1,1’-Bis(dimethylsilyl)ferrocene lies in its combination of redox-active ferrocene core and reactive dimethylsilyl groups, making it versatile for various applications in catalysis and materials science.
Properties
Molecular Formula |
C14H22FeSi2 |
---|---|
Molecular Weight |
302.34 g/mol |
InChI |
InChI=1S/2C7H11Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6,8H,1-2H3; |
InChI Key |
WAYRNCUBSTTWOE-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)[C]1[CH][CH][CH][CH]1.C[SiH](C)[C]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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